molecular formula C14H22N4O B8368913 4-Amino-N-(1,2-diethyl-4-pyrazolidinyl)benzamide

4-Amino-N-(1,2-diethyl-4-pyrazolidinyl)benzamide

Cat. No. B8368913
M. Wt: 262.35 g/mol
InChI Key: QYEFGQXADUQZAQ-UHFFFAOYSA-N
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Patent
US04207327

Procedure details

A solution of 20 g. (0.069 mole) of 4-nitro-N-(1,2-diethyl-4-pyrazolidinyl)benzamide in ethanol was treated with Raney nickel and shaken in three atmospheres of hydrogen in a Parr apparatus at room temperature for two hours. The mixtures was filtered, the filtrate concentrated and the residue crystallized from isopropyl ether-ethyl acetate. The product (12.0 g.; 66.5%) melted at 119°-121° C.
Name
4-nitro-N-(1,2-diethyl-4-pyrazolidinyl)benzamide
Quantity
0.069 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:21]=[CH:20][C:7]([C:8]([NH:10][CH:11]2[CH2:15][N:14]([CH2:16][CH3:17])[N:13]([CH2:18][CH3:19])[CH2:12]2)=[O:9])=[CH:6][CH:5]=1)([O-])=O.[H][H]>C(O)C.[Ni]>[NH2:1][C:4]1[CH:21]=[CH:20][C:7]([C:8]([NH:10][CH:11]2[CH2:12][N:13]([CH2:18][CH3:19])[N:14]([CH2:16][CH3:17])[CH2:15]2)=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
4-nitro-N-(1,2-diethyl-4-pyrazolidinyl)benzamide
Quantity
0.069 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NC2CN(N(C2)CC)CC)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixtures was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from isopropyl ether-ethyl acetate

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C(=O)NC2CN(N(C2)CC)CC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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